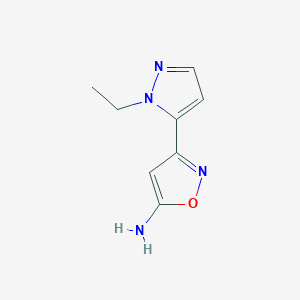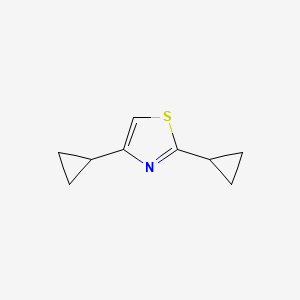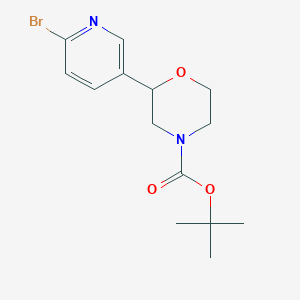
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methylsulfonyl group attached to the thiadiazole ring
Métodos De Preparación
The synthesis of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-bromobenzene and methylsulfonyl chloride.
Formation of Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving the starting materials and appropriate reagents.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve optimization of these steps to achieve large-scale synthesis with cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of the bromophenyl group allows for coupling reactions with other aromatic compounds, forming biaryl structures.
Common reagents and conditions used in these reactions include strong nucleophiles, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole include other thiadiazole derivatives with different substituents These compounds may have similar chemical properties but differ in their biological activity and applications
Some similar compounds include:
- 4-(4-Chlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- 4-(4-Fluorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
- 4-(4-Methylphenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
Propiedades
Fórmula molecular |
C9H7BrN2O2S2 |
|---|---|
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C9H7BrN2O2S2/c1-16(13,14)9-8(11-12-15-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Clave InChI |
RZBPUBUFXSDPRM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11796028.png)







![3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796074.png)



